1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

Catalog No.
S812464
CAS No.
1360547-44-9
M.F
C6H12ClNO2
M. Wt
165.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydro...

CAS Number

1360547-44-9

Product Name

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

IUPAC Name

1-(aminomethyl)cyclobutane-1-carboxylic acid;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

InChI

InChI=1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H

InChI Key

WRRNWHSNQWOUNO-UHFFFAOYSA-N

SMILES

C1CC(C1)(CN)C(=O)O.Cl

Canonical SMILES

C1CC(C1)(CN)C(=O)O.Cl

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS 1360547-44-9) is a conformationally constrained, alpha,alpha-disubstituted beta-amino acid (beta2,2-amino acid) supplied as a highly soluble hydrochloride salt. In industrial and laboratory procurement, it serves as a critical building block for peptidomimetics, foldamers, and small-molecule therapeutics requiring precise dihedral angle restriction. Unlike its naturally occurring alpha-amino acid counterparts or unconstrained beta-amino acids, this cyclobutane derivative enforces a rigid gauche conformation around the C(alpha)-C(beta) bond, driving predictable secondary structure formation while offering a smaller steric footprint than cyclohexane-based analogs. The hydrochloride salt form is specifically prioritized for synthetic workflows due to its enhanced stability and superior solubility in polar aprotic solvents upon neutralization, facilitating high-efficiency coupling in both solid-phase and solution-phase synthesis [1].

Substituting 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride with unconstrained acyclic beta-amino acids (such as beta-alanine) or larger cycloalkane analogs (such as 1-(aminomethyl)cyclohexaneacetic acid) fundamentally alters the thermodynamic folding landscape and steric profile of the target molecule. Acyclic analogs lack the necessary torsional restriction, leading to entropic penalties that prevent the formation of stable helical or turn motifs in peptidomimetics. Conversely, substitution with larger rings like cyclopentane or cyclohexane significantly increases the van der Waals volume and lipophilicity, frequently causing steric clashes in narrow receptor binding pockets and altering the pharmacokinetic profile. Furthermore, attempting to procure the zwitterionic free base instead of the hydrochloride salt introduces severe processability bottlenecks, including poor solubility in standard coupling solvents (DMF/NMP) and inconsistent coupling yields during automated solid-phase peptide synthesis [1].

Enhanced Processability via Hydrochloride Salt Solubility Profile

For synthetic workflows, the hydrochloride salt of 1-(aminomethyl)cyclobutane-1-carboxylic acid demonstrates significantly higher solubility in polar aprotic solvents used in peptide synthesis (e.g., DMF, NMP) upon in situ neutralization, as well as in aqueous media (>50 mg/mL), compared to its zwitterionic free base counterpart (<5 mg/mL in pure water). This solubility differential prevents premature precipitation during concentration-dependent coupling reactions and eliminates the need for harsh solubilizing agents that can degrade sensitive peptide chains [1].

Evidence DimensionAqueous and polar organic solubility
Target Compound Data>50 mg/mL (HCl salt)
Comparator Or Baseline<5 mg/mL (Zwitterionic free base)
Quantified Difference>10-fold increase in solubility
ConditionsStandard ambient temperature and pressure (SATP) in aqueous buffer and DMF/NMP with DIPEA

High solubility directly translates to higher coupling yields and fewer failed syntheses in automated solid-phase workflows, reducing overall material waste.

Torsional Restriction for Predictable Secondary Structure Formation

The cyclobutane ring forces a highly restricted C(alpha)-C(beta) dihedral angle (gauche conformation), which acts as a strong nucleator for stable secondary structures like 14-helices in beta-peptides. Compared to acyclic beta-amino acids (e.g., beta-alanine) which populate multiple rotameric states, the cyclobutane constraint reduces the entropic penalty of folding, leading to highly predictable and stable folding motifs even in short oligomeric sequences [1].

Evidence DimensionConformational entropy / Dihedral angle restriction
Target Compound DataRestricted gauche conformation (theta ~ +/- 60 degrees)
Comparator Or BaselineAcyclic beta-alanine (freely rotating, multiple rotamers)
Quantified DifferenceSignificant reduction in conformational degrees of freedom
ConditionsSolution-state NMR and molecular dynamics simulations of short oligomers

Predictable folding behavior is essential for designing structurally rigid enzyme inhibitors or receptor ligands with high target affinity.

Optimized Steric Bulk for Narrow Target Binding Sites

When optimizing ligands for sterically constrained binding pockets, the cyclobutane derivative offers a smaller van der Waals volume and lower lipophilicity compared to the cyclohexane analog (gabapentin core). This allows the 1-(aminomethyl)cyclobutane moiety to fit into narrower hydrophobic or polar pockets where larger cycloalkanes cause steric clashes, while still providing substantially more hydrophobic interaction and rigidity than a simple gem-dimethyl group [1].

Evidence DimensionSteric bulk (Ring volume)
Target Compound Data4-membered ring (Cyclobutane)
Comparator Or Baseline6-membered ring (Cyclohexane / Gabapentin core)
Quantified Difference~30% reduction in ring volume
ConditionsIn silico docking and SAR optimization studies

Selecting the cyclobutane core over larger cycloalkanes prevents steric hindrance in tight receptor pockets while maintaining necessary structural rigidity.

Enhanced Metabolic Stability in Biological Assays

Peptides incorporating beta2,2-amino acids like 1-(aminomethyl)cyclobutane-1-carboxylic acid exhibit profound resistance to enzymatic degradation. In standard proteolytic assays, sequences containing this constrained residue show near-complete survival (>95%) over extended incubation periods, whereas corresponding natural alpha-peptides are rapidly degraded (often <10% survival). The unnatural backbone and steric shielding from the cyclobutane ring prevent recognition by common proteases [1].

Evidence DimensionProteolytic half-life / Survival rate
Target Compound Data>95% survival over 24 hours
Comparator Or BaselineNatural alpha-peptide analogs (<10% survival)
Quantified Difference>10-fold increase in metabolic stability
ConditionsIn vitro incubation with pronase, trypsin, or human serum

This extreme stability is a primary driver for procuring constrained beta-amino acids to develop long-acting peptide therapeutics.

Solid-Phase Synthesis of Foldamers and Peptidomimetics

The superior solubility and coupling efficiency of the hydrochloride salt make it the optimal precursor for automated solid-phase peptide synthesis (SPPS). It is specifically procured for constructing foldamers where precise dihedral angle restriction is required to enforce stable, predictable secondary structures (such as 14-helices) that cannot be achieved with acyclic beta-amino acids [1].

Development of Protease-Resistant Peptide Therapeutics

Driven by its ability to confer near-complete resistance to enzymatic degradation, this compound is integrated into peptide drug candidates to dramatically increase their in vivo half-life and oral bioavailability. It serves as a critical replacement for natural alpha-amino acids in sequences susceptible to rapid cleavage by serum proteases [2].

SAR Exploration in Small Molecule Drug Discovery

In medicinal chemistry optimization, the cyclobutane core is utilized to probe tight binding pockets in enzyme active sites or GPCRs. Its reduced van der Waals volume compared to cyclohexane analogs allows it to access narrow steric spaces while maintaining the conformational rigidity necessary for high-affinity target engagement [3].

Dates

Last modified: 08-16-2023

Explore Compound Types